

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following AZD3458 Treatment

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Compound of Interest		
Compound Name:	AZD3458	
Cat. No.:	B15621147	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky).[1] The PI3K/Akt signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in various diseases, including cancer. AZD3458 modulates the tumor microenvironment by targeting myeloid cells, leading to a more immuno-supportive state and enhanced anti-tumor immunity.[2][3] Specifically, preclinical studies have demonstrated that AZD3458 treatment can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype. This shift is accompanied by the activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a more effective anti-tumor immune response.[2][3]

These application notes provide detailed protocols for the analysis of key immune cell populations in preclinical tumor models following treatment with **AZD3458**, utilizing multi-color flow cytometry. The methodologies described herein cover the isolation of tumor-infiltrating lymphocytes (TILs), antibody staining procedures for both surface and intracellular markers, and data acquisition and analysis strategies.



Data Presentation: Summary of Expected Immunomodulatory Effects of AZD3458

The following tables summarize the anticipated quantitative and qualitative changes in key immune cell populations within the tumor microenvironment following **AZD3458** treatment, based on available preclinical data. These tables are intended to serve as a reference for expected outcomes.

Table 1: Effects of AZD3458 on Myeloid Cell Populations

Cell Population	Marker Profile	Expected Change with AZD3458	Quantitative Data (from preclinical models)
Tumor-Associated Macrophages (TAMs)	CD45+, CD11b+, F4/80+	Decrease	~20% decrease in total TAMs.[2]
M2-like Macrophages	CD45+, CD11b+, F4/80+, CD206+	Decrease	Expression of CD206 reduced by ~50%.[2]
M1-like Macrophages	CD45+, CD11b+, F4/80+, iNOS+, MHCII+	Increase	Increased expression of iNOS and MHCII.[3]
Myeloid-Derived Suppressor Cells (MDSCs)	CD45+, CD11b+, Gr- 1+	Decrease	Reduction in MDSC activation.[2]

Table 2: Effects of AZD3458 on Lymphoid Cell Populations

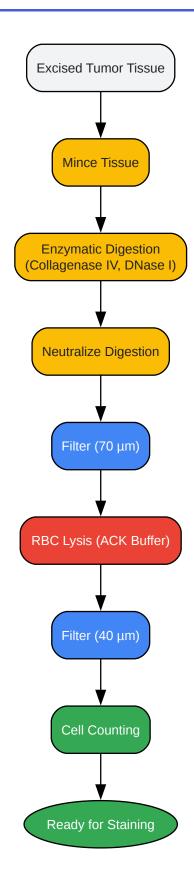


Cell Population	Marker Profile	Expected Change with AZD3458	Quantitative Data (from preclinical models)
CD8+ Cytotoxic T Lymphocytes (CTLs)	CD45+, CD3+, CD8+	Activation	Promotion of cytotoxic T-cell activation.[2]
Activated CTLs	CD45+, CD3+, CD8+, Granzyme B+, Perforin+	Increase	Increased expression of Granzyme B and Perforin.[2]

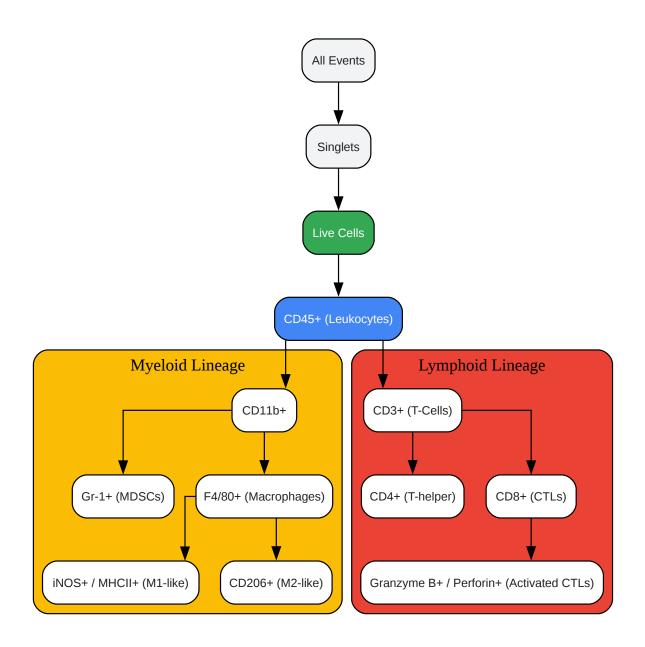
Signaling Pathway Modulated by AZD3458

AZD3458 selectively inhibits PI3Ky, a key enzyme in the PI3K/Akt signaling pathway within immune cells. In myeloid cells, particularly macrophages, the PI3Ky pathway is implicated in promoting an immunosuppressive M2 phenotype. By inhibiting PI3Ky, **AZD3458** blocks the downstream activation of Akt, leading to a shift in macrophage polarization towards a proinflammatory M1 phenotype. This, in turn, enhances the activation of cytotoxic T lymphocytes.









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